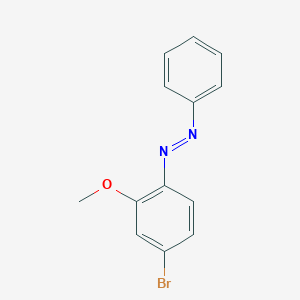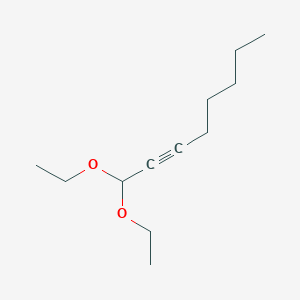
4,6-二甲基庚酮
描述
4,6-Dimethylheptan-2-one is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound 4,6-Dimethylheptan-2-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,6-Dimethylheptan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dimethylheptan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学反应和性质
酸性介质中的水合和环化:4,6-二甲基庚酮在酸性介质中发生转化,包括水合和环化,形成各种化合物,如三乙酮二醇和甲基异戊酮。这项研究提供了有关这些转化的热力学和反应机制的见解 (Cabani & Ceccanti, 1966)。
与铜(II)的螯合:该化合物与铜(II)形成螯合物,表明其在配位化学中的潜在用途。利用光谱技术探索了这些螯合物的结构和性质 (Sagara, Kobayashi, & Ueno, 1972)。
构象分析:对二甲基庚烷等化合物的构象性质进行了研究,包括4,6-二甲基庚酮,使用红外光谱和正常坐标计算。这项研究提供了有关这类化合物的分子结构和行为的宝贵信息 (Crowder & Lynch, 1985)。
低温氧化:对4,6-二甲基庚酮的低温氧化化学进行了研究,这对于理解燃料燃烧和生物衍生燃料中的反应机制至关重要 (He et al., 2020)。
分子结构和键合
- 氢键强度和分子结构:使用光谱方法和密度泛函理论(DFT)研究了4,6-二甲基庚酮的分子结构和分子内氢键结合(IHB)特性。这提供了有关化合物的分子相互作用和稳定性的见解 (Sayyar et al., 2021)。
合成应用
信息素的合成:该化合物用于合成昆虫信息素,表明其在生态学和农业研究领域的潜在应用 (Khao, Mavrov, & Serebryakov, 1989)。
手性醋酸酯的合成:一项研究证明了4,6-二甲基庚酮通过催化反应转化为手性醋酸酯,这在不对称合成和制药领域中很重要 (Jung, Koh, Kim, & Park, 2000)。
信息素成分的对映体合成:该化合物还用于合成某些物种性信息素成分的对映体,进一步表明其在生物和化学研究中的相关性 (Nakamura & Mori, 2000)。
钴(II)和-(III)络合物的形成:它与钴(II)和-(III)形成络合物,这些络合物的光谱性质进行了研究。这项研究有助于理解络合物形成和在材料科学中的潜在应用 (Yoshida, Kobayashi, & Ueno, 1972)。
作用机制
Target of Action
It’s known to act as a dispersant for organosol type resins
Mode of Action
As a dispersant, it likely interacts with organosol type resins, helping to distribute and stabilize them in a medium .
Biochemical Pathways
It’s involved in the antigerminative treatment of bulbs and tubers , suggesting it may interact with plant biochemical pathways.
Result of Action
It’s known to be involved in the antigerminative treatment of bulbs and tubers , suggesting it may have effects on plant growth and development.
Action Environment
The action of 4,6-Dimethylheptan-2-one can be influenced by environmental factors. For instance, its use as a dispersant for organosol type resins suggests that the medium in which it’s used can affect its efficacy . Additionally, it’s used in the antigerminative treatment of bulbs and tubers , indicating that soil conditions and other environmental factors could influence its action.
安全和危害
生化分析
Biochemical Properties
4,6-Dimethylheptan-2-one plays a role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. These interactions can lead to the formation of various metabolites, influencing the overall metabolic flux within cells . Additionally, 4,6-Dimethylheptan-2-one may interact with proteins involved in cell signaling pathways, potentially affecting cellular communication and function .
Cellular Effects
The effects of 4,6-Dimethylheptan-2-one on cells and cellular processes are diverse. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4,6-Dimethylheptan-2-one has been shown to affect the expression of genes involved in oxidative stress responses, potentially leading to changes in cellular metabolism and energy production . Furthermore, it may impact cell signaling pathways by interacting with key signaling molecules, thereby altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 4,6-Dimethylheptan-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For example, 4,6-Dimethylheptan-2-one may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in altered metabolic flux and changes in metabolite levels . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dimethylheptan-2-one can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that 4,6-Dimethylheptan-2-one is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 4,6-Dimethylheptan-2-one can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4,6-Dimethylheptan-2-one vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic activity and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of 4,6-Dimethylheptan-2-one may result in toxic or adverse effects, such as oxidative stress and cellular damage . These dosage-dependent effects are important for determining the safe and effective use of this compound in research .
Metabolic Pathways
4,6-Dimethylheptan-2-one is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of 4,6-Dimethylheptan-2-one, leading to the formation of metabolites that can further participate in biochemical reactions . The interaction with these enzymes can affect the overall metabolic flux and influence the levels of specific metabolites within cells . Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of 4,6-Dimethylheptan-2-one within cells and tissues are influenced by various factors. It can be transported across cell membranes through passive diffusion or facilitated by specific transporters . Once inside the cell, 4,6-Dimethylheptan-2-one may interact with binding proteins that influence its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s bioavailability and its overall impact on cellular function .
Subcellular Localization
The subcellular localization of 4,6-Dimethylheptan-2-one is determined by various targeting signals and post-translational modifications . It may be directed to specific compartments or organelles within the cell, such as the mitochondria or endoplasmic reticulum . The localization of 4,6-Dimethylheptan-2-one can influence its activity and function, as different cellular compartments provide distinct microenvironments for biochemical reactions . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes .
属性
IUPAC Name |
4,6-dimethylheptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFDTUKUWNQPFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052784 | |
| Record name | 4,6-Dimethyl-2-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Heptanone, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
19549-80-5 | |
| Record name | 4,6-Dimethyl-2-heptanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19549-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Heptanone, 4,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Heptanone, 4,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,6-Dimethyl-2-heptanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2052784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethylheptan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing 4,6-dimethylheptan-2-one in the context of the research?
A1: The research article focuses on synthesizing polypropionate fragments, which are important structural motifs found in various natural products with biological activity. 4,6-Dimethylheptan-2-one itself is not the primary target, but rather a key intermediate in the synthesis of more complex molecules. Specifically, the article describes the synthesis of (-)-(3R,4R,5R,6S)-3,4:5,7-bis(isopropylidenedioxy)-4,6-dimethylheptan-2-one []. This compound demonstrates the successful application of stereoselective aldol reactions using chiral auxiliaries, like camphanic acid derivatives, to control the stereochemistry of polypropionate fragments [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2R,3R,4R)-3,6-Dihydroxy-2-methyloxan-4-yl]benzamide](/img/structure/B98274.png)











